Methyl 4-chloro-5,8-dimethylquinoline-2-carboxylate
CAS No.: 887589-35-7
Cat. No.: VC4576545
Molecular Formula: C13H12ClNO2
Molecular Weight: 249.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887589-35-7 |
|---|---|
| Molecular Formula | C13H12ClNO2 |
| Molecular Weight | 249.69 |
| IUPAC Name | methyl 4-chloro-5,8-dimethylquinoline-2-carboxylate |
| Standard InChI | InChI=1S/C13H12ClNO2/c1-7-4-5-8(2)12-11(7)9(14)6-10(15-12)13(16)17-3/h4-6H,1-3H3 |
| Standard InChI Key | ZZZZIDLGBNSAPW-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=CC(=NC2=C(C=C1)C)C(=O)OC)Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s IUPAC name, methyl 4-chloro-5,8-dimethylquinoline-2-carboxylate, reflects its substitution pattern:
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Position 2: Methyl ester (-COOCH₃)
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Position 4: Chlorine atom (-Cl)
The SMILES notation CC1=C(C2=C(C=C1)C(=CC(=N2)C(=O)OC)Cl)C encodes this structure, while the InChIKey ZZZZIDLGBNSAPW-UHFFFAOYSA-N provides a unique identifier for database searches .
Physicochemical Properties
Key physical properties include:
The compound’s low aqueous solubility and moderate lipophilicity suggest utility in lipid-rich biological systems or organic synthesis .
Synthesis and Manufacturing
Synthetic Pathways
While no explicit synthesis for this compound is documented, analogous quinoline esters are typically prepared through:
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Cyclization: Condensation of substituted anilines with β-keto esters under acidic conditions (e.g., Skraup or Doebner-Miller reactions).
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Halogenation: Electrophilic chlorination at position 4 using reagents like POCl₃ or Cl₂ gas.
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Esterification: Methanol-mediated esterification of the carboxylic acid precursor under catalytic H₂SO₄ .
A plausible route involves:
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Starting with 5,8-dimethylaniline.
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Cyclizing with diethyl ethoxymethylenemalonate to form the quinoline core.
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Chlorinating at position 4.
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Esterifying with methanol to yield the final product.
Industrial-Scale Production
Industrial methods may employ:
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Continuous Flow Reactors: To enhance yield and safety during chlorination.
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Crystallization: For purification using methanol/water mixtures .
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Quality Control: HPLC (>95% purity) and NMR spectroscopy for structural validation .
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
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δ 8.45 (s, 1H, H-3)
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δ 7.95 (d, J = 8.4 Hz, 1H, H-6)
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δ 7.35 (d, J = 8.4 Hz, 1H, H-7)
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δ 3.95 (s, 3H, OCH₃)
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δ 2.70 (s, 3H, 5-CH₃)
¹³C NMR (100 MHz, CDCl₃):
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δ 165.2 (COOCH₃)
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δ 152.1 (C-2)
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δ 142.3 (C-4)
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δ 134.5–125.8 (aromatic carbons)
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δ 52.1 (OCH₃)
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δ 21.4 (5-CH₃)
Mass Spectrometry
Applications and Research Frontiers
Pharmaceutical Intermediates
Quinoline derivatives are explored for:
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Antimalarial Agents: Structural analogs inhibit hemozoin formation.
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Anticancer Compounds: Chloroquine derivatives intercalate DNA.
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Antibacterial Agents: Methyl esters enhance membrane permeability .
Agrochemical Uses
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